molecular formula C16H11ClN2O3S B2784993 4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid CAS No. 422526-70-3

4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid

Katalognummer B2784993
CAS-Nummer: 422526-70-3
Molekulargewicht: 346.79
InChI-Schlüssel: HATCCZURVBJMLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid” is a quinazoline derivative . It has a molecular formula of C15H9ClN2O3S and a molecular weight of 332.76. Quinazolines are considered to be an important chemical scaffold of various physiological significance and pharmaceutical utility .


Synthesis Analysis

Quinazoline derivatives like this compound can be synthesized by reacting substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . The reaction is found to conform to the green chemistry principles, and the yields are nearly quantitative .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline skeleton, which is a bicyclic compound containing two nitrogen atoms in one of the rings . The compound also contains a benzoic acid moiety attached to the quinazoline ring.


Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For instance, they can react with primary aromatic amines, heterocyclic amines, and diamines under different conditions . They can also react with sodium azide and active methylene compounds .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

  • Synthesis and Characterization for Antimicrobial Activity : Compounds related to 4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid have been synthesized and characterized, showing potential antimicrobial activity against a range of gram-positive and gram-negative bacteria as well as antifungal activity against various fungal strains. The synthesis involves multiple steps, including oxidation reactions and cyclization, with characterization done via NMR, IR, and MASS spectral analysis (P. Chaitanya et al., 2017).

  • Antimicrobial Activity of Quinazolin-4(3H)-ones : New derivatives incorporating sulfonamido-4-thiazolidinone have shown significant in vitro antibacterial and antifungal activities, highlighting the potential of these compounds as antimicrobial agents (N. Patel, Jaymin C. Patel, & V. Patel, 2010).

Anti-inflammatory Activity

  • Novel Derivatives for Anti-inflammatory Use : A series of novel derivatives have been synthesized and evaluated for anti-inflammatory and antibacterial activities, indicating their potential use in developing treatments for inflammatory conditions (Manish K. Srivastav, Salahuddin, & S. Shantakumar, 2009).

Synthesis and Optimization

  • Method Optimization for Anticancer Activity : The synthesis methodology has been optimized for compounds showing significant activity against CNS cancer cell lines, demonstrating the importance of synthesis optimization in enhancing the biological activity of quinazoline derivatives (M. Noolvi & H. Patel, 2013).

  • Diuretic Agents : Synthesis and evaluation of quinazolin-4(3H)-one derivatives have shown potential diuretic activity, providing insights into the heterocyclic combination's effect on such activity (Azza R. Maarouf, E. R. El-Bendary, & F. Goda, 2004).

Zukünftige Richtungen

Quinazoline derivatives, including this compound, have shown significant potential in medicinal chemistry, particularly in the development of anticancer drugs . Future research could focus on exploring the anticancer activity of this compound and other quinazoline derivatives, as well as their potential applications in other areas of medicine .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid' involves the reaction of 7-chloro-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-3-carbaldehyde with 4-(bromomethyl)benzoic acid in the presence of a base to form the desired product.", "Starting Materials": [ "7-chloro-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-3-carbaldehyde", "4-(bromomethyl)benzoic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 7-chloro-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-3-carbaldehyde and 4-(bromomethyl)benzoic acid in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with a suitable acid (e.g. hydrochloric acid) to obtain the crude product.", "Step 4: Purify the crude product by recrystallization or column chromatography to obtain the final product '4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid'." ] }

CAS-Nummer

422526-70-3

Molekularformel

C16H11ClN2O3S

Molekulargewicht

346.79

IUPAC-Name

4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid

InChI

InChI=1S/C16H11ClN2O3S/c17-11-5-6-12-13(7-11)18-16(23)19(14(12)20)8-9-1-3-10(4-2-9)15(21)22/h1-7H,8H2,(H,18,23)(H,21,22)

InChI-Schlüssel

HATCCZURVBJMLD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)C(=O)O

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.